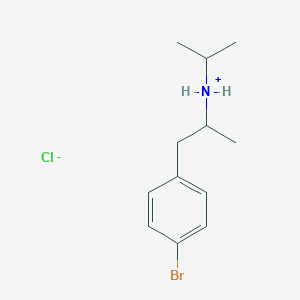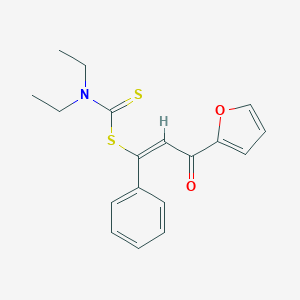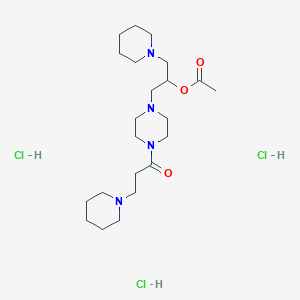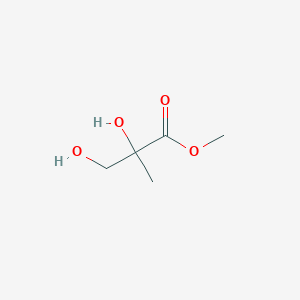
beta-Lactorphin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Lactorphin is a bioactive peptide that is derived from the milk protein, casein. It is a natural opioid peptide that has been found to have a range of biochemical and physiological effects. Beta-Lactorphin has been the subject of much scientific research due to its potential applications in various fields, including medicine, neuroscience, and agriculture.
Mechanism Of Action
Beta-Lactorphin exerts its effects by binding to opioid receptors in the brain and other tissues. The binding of beta-lactorphin to these receptors activates a signaling pathway that leads to the release of endogenous opioids, such as endorphins and enkephalins. This activation of the opioid system leads to the analgesic and other effects of beta-lactorphin.
Biochemical and Physiological Effects:
Beta-Lactorphin has been found to have a range of biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain in animal models. It has also been found to have anti-inflammatory effects, reducing inflammation in animal models. In addition, beta-lactorphin has been shown to have neuroprotective effects, protecting neurons from damage in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using beta-lactorphin in lab experiments is that it is a natural compound that is relatively easy to produce. Another advantage is that it has a well-established mechanism of action, making it easier to study. However, one limitation of using beta-lactorphin in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its effects.
Future Directions
There are several future directions for research on beta-lactorphin. One direction is to investigate its potential as a treatment for pain and other conditions in humans. Another direction is to study its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand the immunomodulatory effects of beta-lactorphin and its potential as a treatment for animal diseases.
Conclusion:
Beta-Lactorphin is a promising peptide that has been the subject of much scientific research. It has a range of biochemical and physiological effects and has potential applications in various fields, including medicine, neuroscience, and agriculture. Further research is needed to fully understand the effects of beta-lactorphin and its potential as a treatment for various conditions.
Synthesis Methods
Beta-Lactorphin can be synthesized using various methods, including enzymatic hydrolysis, chemical synthesis, and fermentation. Enzymatic hydrolysis is the most common method used for the production of beta-lactorphin. In this method, casein is hydrolyzed using enzymes such as trypsin and chymotrypsin, which cleave the protein into smaller peptides, including beta-lactorphin.
Scientific Research Applications
Beta-Lactorphin has been the subject of much scientific research due to its potential applications in various fields. In medicine, beta-lactorphin has been found to have analgesic properties, making it a potential treatment for pain. In neuroscience, beta-lactorphin has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, beta-lactorphin has been found to have immunomodulatory effects, which could make it a potential treatment for various animal diseases.
properties
CAS RN |
105129-01-9 |
|---|---|
Product Name |
beta-Lactorphin |
Molecular Formula |
C30H43N5O5 |
Molecular Weight |
553.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C30H43N5O5/c1-18(2)14-25(34-28(38)23(31)16-21-10-12-22(36)13-11-21)30(40)35-26(15-19(3)4)29(39)33-24(27(32)37)17-20-8-6-5-7-9-20/h5-13,18-19,23-26,36H,14-17,31H2,1-4H3,(H2,32,37)(H,33,39)(H,34,38)(H,35,40)/t23-,24-,25-,26-/m0/s1 |
InChI Key |
OGILYBDMVOATLU-CQJMVLFOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Other CAS RN |
105129-01-9 |
sequence |
YLLF |
synonyms |
eta-lactorphin Tyr-Leu-Leu-Phe |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)



![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)



![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)




